N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring substituted with a chlorine atom and a methylene group, linked to a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific conditions.
Chlorination: The benzodioxole ring is then chlorinated to introduce the chlorine atom at the desired position.
Condensation Reaction: The chlorinated benzodioxole is reacted with a hydrazide derivative to form the final product. This step often involves the use of a base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
5-Chloro-1,3-benzodioxole: A chlorinated derivative of 1,3-benzodioxole.
Uniqueness
N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a chlorinated benzodioxole ring and a phenoxyacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.
Properties
Molecular Formula |
C17H15ClN2O4 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H15ClN2O4/c1-11-3-2-4-13(5-11)22-9-17(21)20-19-8-12-6-15-16(7-14(12)18)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,21)/b19-8+ |
InChI Key |
WHKANAJKNPPFTP-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Origin of Product |
United States |
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